molecular formula C13H9Cl2NO3 B1251735 3',5'-Dichloro-2,4'-dihydroxybenzanilide

3',5'-Dichloro-2,4'-dihydroxybenzanilide

Cat. No. B1251735
M. Wt: 298.12 g/mol
InChI Key: BPRWROSIZXZVSK-UHFFFAOYSA-N
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Description

3',5'-Dichloro-2,4'-dihydroxybenzanilide, also known as 3',5'-Dichloro-2,4'-dihydroxybenzanilide, is a useful research compound. Its molecular formula is C13H9Cl2NO3 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',5'-Dichloro-2,4'-dihydroxybenzanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-2,4'-dihydroxybenzanilide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3',5'-Dichloro-2,4'-dihydroxybenzanilide

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H9Cl2NO3/c14-9-5-7(6-10(15)12(9)18)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19)

InChI Key

BPRWROSIZXZVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)O

synonyms

3',5'-dichloro-2,4'-dihydroxybenzanilide
N-salicylo-(2,6-dichloro-4-aminophenol)
SD 170
SD-170

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetylsalicylic acid chloride prepared from acetylsalicylic acid and thionyl chloride was condensed with 4-amino-2,6-dichlorophenol followed by deacetylation to yield 3',5'-dichloro-2,4'-dihydroxybenzanilide (4 g.).
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Synthesis routes and methods II

Procedure details

2,6-Dichloro-4-aminophenol (0.37 g.) was dissolved in acetone (30 ml.) to which pyridine (0.32 ml.) was added. While mixing, an acetone solution (10 ml.) of the acid chloride prepared from acetylsalicylic acid (0.38 g.) was added by drops. After the reaction was completed, the solution was evaporated under reduced pressure and the residue was dissolved in ethyl acetate and then was washed with water then with 1N-hydrochloric acid. After evaporating off the ethyl acetate under reduced pressure the resulting residue was dissolved in a mixture of methanol and 2N-sodium hydroxide (10 ml. each). The solution was agitated for several hours then acidified with 2N-hydrochloric acid to precipitate the product. By recrystallization in acetone-water, white needle-like crystals of 3',5'-dichloro-2,4'-dihydroxybenzanilide (0.62 g.) were obtained. The yield was 78% and the melting point was 217°-219° C.
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acid chloride
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